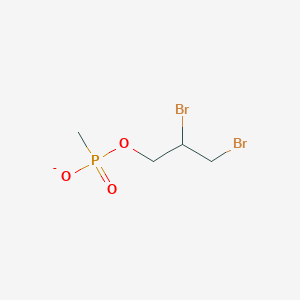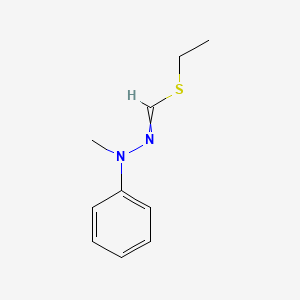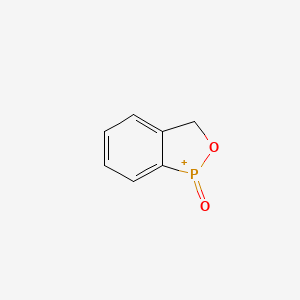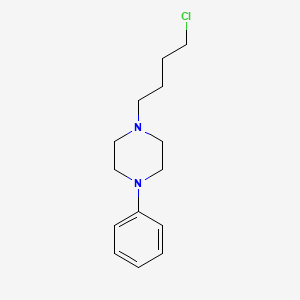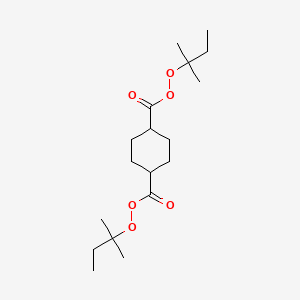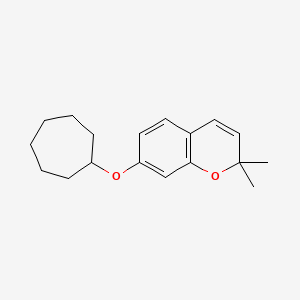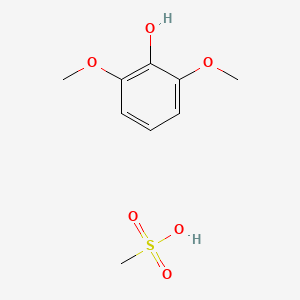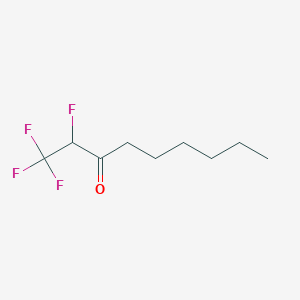
3,3',3''-(20-Phenyl-21H,23H-porphine-5,10,15-triyl)tris(1-methylpyridinium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’,3’'-(20-Phenyl-21H,23H-porphine-5,10,15-triyl)tris(1-methylpyridinium) is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. This specific compound is characterized by its unique structure, which includes a phenyl group and three methylpyridinium groups attached to the porphyrin core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-(20-Phenyl-21H,23H-porphine-5,10,15-triyl)tris(1-methylpyridinium) typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through the condensation of pyrrole and an aldehyde, followed by oxidation. This step is often carried out under acidic conditions and requires careful control of temperature and reaction time.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the porphyrin core reacts with a phenyl halide in the presence of a Lewis acid catalyst.
Attachment of Methylpyridinium Groups: The final step involves the quaternization of the pyridine rings with methyl iodide, resulting in the formation of the methylpyridinium groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
化学反应分析
Types of Reactions
3,3’,3’'-(20-Phenyl-21H,23H-porphine-5,10,15-triyl)tris(1-methylpyridinium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in various catalytic processes.
Reduction: Reduction reactions can convert the compound into its reduced forms, which have distinct chemical properties.
Substitution: The methylpyridinium groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, typically under mild conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives with different functional groups.
科学研究应用
3,3’,3’'-(20-Phenyl-21H,23H-porphine-5,10,15-triyl)tris(1-methylpyridinium) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Studied for its potential role in mimicking natural porphyrins, such as heme and chlorophyll.
Medicine: Investigated for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: Employed in the development of sensors and diagnostic assays due to its unique optical properties.
作用机制
The mechanism of action of 3,3’,3’'-(20-Phenyl-21H,23H-porphine-5,10,15-triyl)tris(1-methylpyridinium) involves its ability to interact with various molecular targets and pathways:
Catalysis: The compound acts as a catalyst by facilitating electron transfer reactions, which are essential in many chemical processes.
Photodynamic Therapy: In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that induce cell death.
Binding to Biomolecules: The compound can bind to proteins and nucleic acids, affecting their structure and function.
相似化合物的比较
Similar Compounds
5,10,15,20-Tetraphenyl-21H,23H-porphine: A similar porphyrin compound with four phenyl groups instead of three methylpyridinium groups.
5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine: Contains hydroxyphenyl groups, which impart different chemical properties.
5,10,15,20-Tetrakis(4-carboxyphenyl)-21H,23H-porphine: Features carboxyphenyl groups, making it useful in metal ion binding and photodynamic therapy.
Uniqueness
3,3’,3’'-(20-Phenyl-21H,23H-porphine-5,10,15-triyl)tris(1-methylpyridinium) is unique due to its combination of phenyl and methylpyridinium groups, which provide distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in catalysis and photodynamic therapy.
属性
CAS 编号 |
126157-74-2 |
|---|---|
分子式 |
C44H36N7+3 |
分子量 |
662.8 g/mol |
IUPAC 名称 |
5,10,15-tris(1-methylpyridin-1-ium-3-yl)-20-phenyl-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H36N7/c1-49-23-7-12-30(26-49)42-35-17-15-33(45-35)41(29-10-5-4-6-11-29)34-16-18-36(46-34)43(31-13-8-24-50(2)27-31)38-20-22-40(48-38)44(39-21-19-37(42)47-39)32-14-9-25-51(3)28-32/h4-28,45,48H,1-3H3/q+3 |
InChI 键 |
DFSPJSDADPFKDE-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1=CC=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C[N+](=CC=C7)C)C8=C[N+](=CC=C8)C)C=C4)C9=CC=CC=C9)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14304849.png)
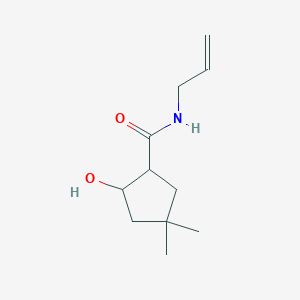

![Acetamide, N-[2-[(acetylamino)methyl]phenyl]-](/img/structure/B14304864.png)
![3-[Tri(furan-2-yl)silyl]propan-1-amine](/img/structure/B14304867.png)
![[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14304870.png)
